![molecular formula C15H17F2N5O2S2 B2418197 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 886941-92-0](/img/structure/B2418197.png)
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H17F2N5O2S2 and its molecular weight is 401.45. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Glutaminase Inhibitors for Cancer Treatment
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the compound of interest, has shown that these molecules serve as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibition is considered a therapeutic target in oncology, as it plays a critical role in the metabolic reprogramming of cancer cells. Structure-activity relationship (SAR) studies have identified truncated analogs with similar potency to BPTES but with improved solubility, offering new avenues for cancer treatment. One analog demonstrated significant in vitro and in vivo activity against human lymphoma B cells, highlighting the therapeutic potential of these compounds in oncology (Shukla et al., 2012).
Structural and Chemical Analysis
The title compound's structural relatives, including tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, have been analyzed for their chemical properties. Studies focusing on bond lengths and angles have indicated strong interactions between the sulfonyl group and the thiadiazole ring. These findings contribute to a deeper understanding of the chemical behavior and potential reactivity of these compounds, which is crucial for their application in various scientific domains (Pedregosa et al., 1996).
Antimicrobial Activities
Investigations into related 1,3,4-thiadiazole derivatives have revealed their potential antimicrobial activities. Specific compounds synthesized from key intermediates like 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide have shown promising antimicrobial properties. These studies contribute to the ongoing search for new antimicrobial agents, highlighting the versatility of thiadiazole derivatives in combating microbial resistance (Gouda et al., 2010).
Novel Syntheses and Characterizations
Research on the synthesis and pharmacological evaluation of various 1,3,4-oxadiazole and acetamide derivatives demonstrates the breadth of applications for thiadiazole-related compounds. These studies provide insights into the design and synthesis of new molecules with potential antibacterial and enzymatic inhibition activities. The development of these compounds involves detailed structural characterization and evaluation of their biological activities, underscoring the compound's significance in medicinal chemistry and drug design (Nafeesa et al., 2017).
作用機序
While the exact mechanism of action for this compound is not known, it’s worth noting that bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
特性
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O2S2/c1-15(2,3)20-12(24)19-13-21-22-14(26-13)25-7-11(23)18-10-5-4-8(16)6-9(10)17/h4-6H,7H2,1-3H3,(H,18,23)(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXBSERTCBZTRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

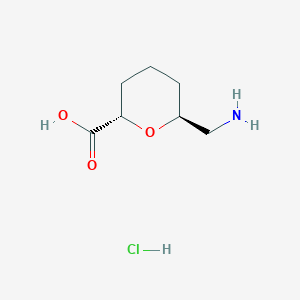

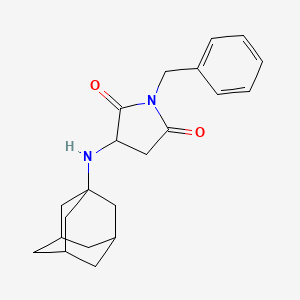
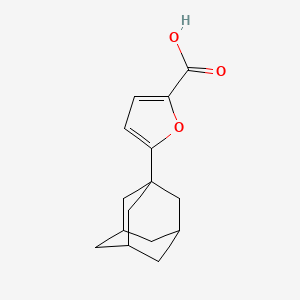
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2418120.png)
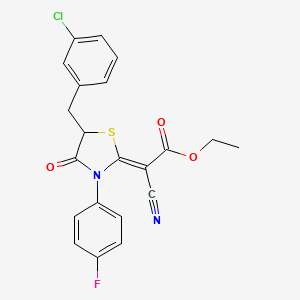
![8-{2-[(4-chlorophenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418127.png)
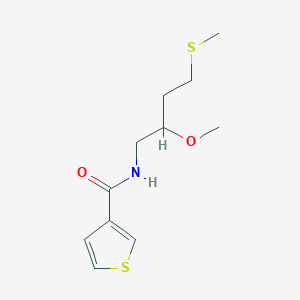
![(E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2418129.png)
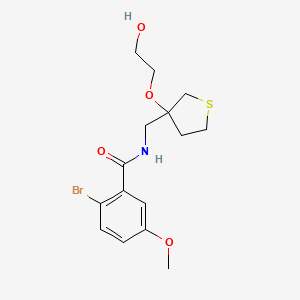
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418131.png)
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2418133.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2418135.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2418136.png)